

Comparison of Parylene F with other fluoropolymer coatings

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Parylene F dimer*

Cat. No.: *B155830*

[Get Quote](#)

A Comprehensive Guide to Parylene F and Other Fluoropolymer Coatings for Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, fluoropolymer coatings are indispensable for a wide range of applications, from medical devices to high-performance electronics. Their unique properties, including chemical inertness, lubricity, and dielectric strength, make them ideal for protecting and enhancing the functionality of critical components. This guide provides an objective comparison of Parylene F with other common fluoropolymer coatings such as Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy (PFA). The information presented is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal coating for their specific needs.

Performance Comparison of Fluoropolymer Coatings

The selection of a fluoropolymer coating is often dictated by the specific performance requirements of the application. The following tables summarize the key quantitative data for Parylene F, PTFE, FEP, and PFA, offering a clear comparison of their physical, thermal, electrical, and biocompatibility properties.

Table 1: Physical and Thermal Properties

Property	Parylene F	PTFE	FEP	PFA	Test Method
Coefficient of Friction (Static)	0.25	0.05 - 0.10	0.3	-0.2	ASTM D1894
Density (g/cm ³)	1.42	2.13 - 2.20	2.15	2.12 - 2.17	ASTM D792
Max. Continuous Service Temp. (°C)	350	260	204	260	-
Melting Point (°C)	>500	~327	260-280	~305	ASTM D3418
Thermal Conductivity (W/m·K)	0.10	0.25	0.20	0.19	ASTM C177

Table 2: Electrical Properties

Property	Parylene F	PTFE	FEP	PFA	Test Method
Dielectric Strength (V/mil for 1 mil)	5600	1500	2000	2000	ASTM D149
Dielectric Constant @ 1 MHz	2.20	2.1	2.1	2.1	ASTM D150
Volume Resistivity (ohm·cm)	1.1 x 10 ¹⁷	> 10 ¹⁸	> 10 ¹⁸	> 10 ¹⁸	ASTM D257

Table 3: Biocompatibility

Property	Parylene F	PTFE	FEP	PFA	Test Standard
USP Class VI	Yes	Yes	Yes	Yes	USP <88>
Cytotoxicity (in vitro)	Non-cytotoxic	Non-cytotoxic	Non-cytotoxic	Non-cytotoxic	ISO 10993-5

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key tests are provided below.

Coefficient of Friction (ASTM D1894)

This test method determines the static and kinetic coefficients of friction of plastic film and sheeting when sliding over itself or other substances.

- Apparatus: A friction testing apparatus with a stationary sled and a moving plane is used. The sled has a known weight and a specified surface area.
- Sample Preparation: The coating is applied to a flat substrate. A piece of the coated substrate is attached to the moving plane, and another piece is attached to the sled.
- Procedure: The sled is placed on the coated plane. The plane is set in motion at a specified speed (e.g., 150 mm/min). The force required to initiate motion (static friction) and the average force required to maintain motion (kinetic friction) are measured.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Calculation: The coefficients of friction are calculated by dividing the measured forces by the normal force (weight of the sled).

Dielectric Strength (ASTM D149)

This test method determines the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

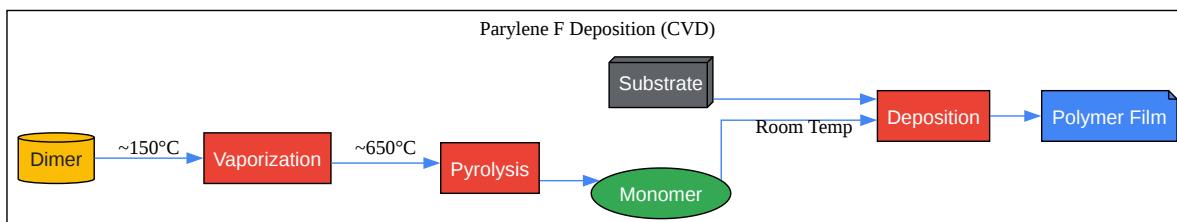
- Apparatus: A high-voltage AC or DC source and a set of electrodes are used. The electrodes are typically cylindrical with rounded edges.
- Sample Preparation: The coating is applied to a flat, uniform substrate. The thickness of the coating is measured precisely.
- Procedure: The coated sample is placed between the electrodes. The voltage is increased from zero at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs, which is indicated by a sudden drop in voltage or a visible arc.[10]
- Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the coating.[8]

Thermal Stability (Thermogravimetric Analysis - TGA)

This analysis determines the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

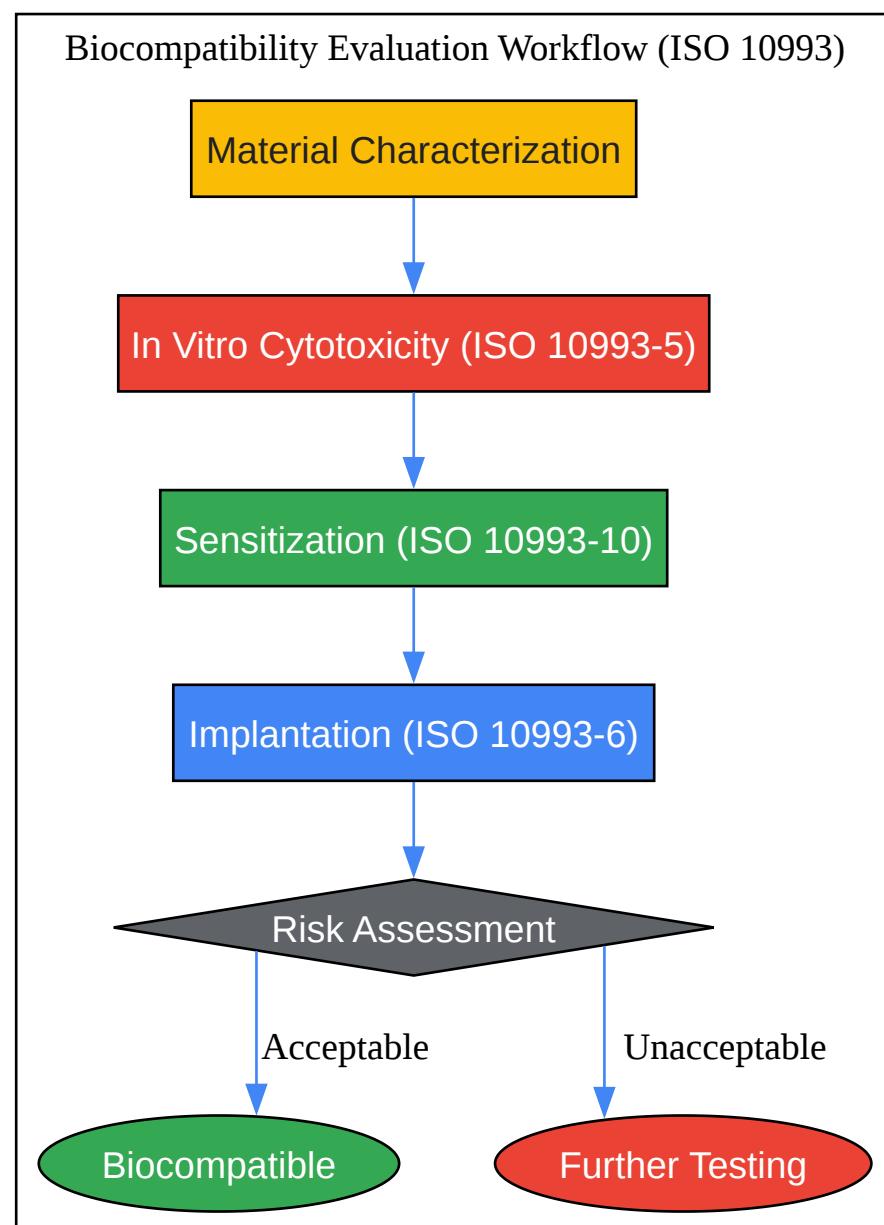
- Apparatus: A thermogravimetric analyzer equipped with a microbalance, furnace, and gas flow control system.
- Sample Preparation: A small, representative sample of the coated material (typically 5-10 mg) is placed in a sample pan.
- Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as the temperature increases.[11][12][13][14]
- Analysis: The temperature at which significant weight loss occurs is identified as the decomposition temperature, indicating the thermal stability of the material.

In Vitro Cytotoxicity (ISO 10993-5)


This test evaluates the potential of a medical device material to cause cytotoxic effects on cultured cells.[15][16][17][18][19]

- Apparatus: Cell culture flasks or plates, an incubator, a microscope, and reagents for cell viability assays.

- Sample Preparation: The coated material is sterilized. An extract of the material is prepared by incubating it in a cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C).[16]
- Procedure: A layer of cultured cells (e.g., L929 mouse fibroblasts) is exposed to the extract of the coated material. A negative control (culture medium only) and a positive control (a known cytotoxic material) are also included. The cells are incubated for a specified period (e.g., 24-72 hours).[16]
- Evaluation: After incubation, the cells are examined microscopically for changes in morphology. Cell viability is quantitatively assessed using assays such as MTT or XTT. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[19]


Visualizations

To further aid in the understanding of the concepts discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Parylene F Chemical Vapor Deposition (CVD) Process.

[Click to download full resolution via product page](#)

Biocompatibility Testing Workflow for Medical Device Coatings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westpak.com [westpak.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. testresources.net [testresources.net]
- 4. chinabopetfilm.com [chinabopetfilm.com]
- 5. global.saicheng.cn [global.saicheng.cn]
- 6. store.astm.org [store.astm.org]
- 7. scribd.com [scribd.com]
- 8. matestlabs.com [matestlabs.com]
- 9. store.astm.org [store.astm.org]
- 10. file.yizimg.com [file.yizimg.com]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. cmclaboratories.com [cmclaboratories.com]
- 13. qub.ac.uk [qub.ac.uk]
- 14. scribd.com [scribd.com]
- 15. dent.chula.ac.th [dent.chula.ac.th]
- 16. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. mddionline.com [mddionline.com]
- 19. blog.johner-institute.com [blog.johner-institute.com]
- To cite this document: BenchChem. [Comparison of Parylene F with other fluoropolymer coatings]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155830#comparison-of-parylene-f-with-other-fluoropolymer-coatings>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com